5-Cyclopropoxy-N-methylpicolinamide
Description
5-Cyclopropoxy-N-methylpicolinamide is a pyridine-based derivative characterized by a cyclopropoxy group (-O-C3H5) at the 5-position of the pyridine ring and a methyl-substituted amide at the 2-position.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-5-4-8(6-12-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
InChI Key |
WTJPUWRIVCTYMI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Formation of Acid Chloride: 2-Picolinic acid is treated with thionyl chloride (SOCl2) in the presence of sodium bromide (NaBr) and chlorobenzene to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with a solution of methylamine in methanol to yield N-methylpicolinamide.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-N-methylpicolinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition disrupts the mitotic process, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position: 4- vs. 5-Substituted Derivatives
- Electronic Effects: 4-Substituted analogs (e.g., compound 4 and 7): Substituents at the 4-position influence the pyridine ring’s electron density. For example, electron-withdrawing groups (e.g., nitro in compound 7) reduce aromatic electron density, while electron-donating groups (e.g., amino in compound 4) enhance it .
- Synthetic Accessibility: 4-Substituted compounds (e.g., 4 and 7) are synthesized via nucleophilic aromatic substitution (NAS) of 4-chloro-N-methylpicolinamide with phenols under reflux in chlorobenzene (30 hours) . 5-Substituted derivatives like 5-cyclopropoxy-N-methylpicolinamide likely require a 5-chloro precursor, which may demand alternative reaction conditions (e.g., stronger bases or catalysts) due to differences in leaving-group reactivity or steric hindrance.
Substituent Type: Cyclopropoxy vs. Phenoxy Groups
- Steric and Solubility Profiles: Cyclopropoxy: A compact, strained alkoxy group with moderate polarity. This may enhance membrane permeability compared to bulkier phenoxy derivatives.
- Biological Implications: Phenoxy groups with nitro or amino substituents (e.g., compound 7 and 4) are often intermediates for further functionalization (e.g., nitro reduction to amine). In contrast, cyclopropoxy groups are metabolically stable, making them favorable in drug design for prolonged activity.
Data Table: Key Comparative Properties
*Data for 5-Cyclopropoxy-N-methylpicolinamide is estimated based on structural analogs.
Research Findings and Implications
Substituent Position Dictates Reactivity : The 4-position in pyridine derivatives is more reactive toward NAS than the 5-position due to electronic and steric factors .
Cyclopropoxy vs. Phenoxy Trade-offs: Cyclopropoxy groups offer metabolic stability and compactness, whereas phenoxy groups enable modular functionalization (e.g., nitro, amino) for tailored bioactivity.
Synthetic Challenges : 5-Substituted derivatives may require specialized precursors (e.g., 5-chloro-N-methylpicolinamide) or alternative methods (e.g., transition-metal catalysis) for efficient synthesis.
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